molecular formula C10H14O2 B3053181 1-Ethyl-3,5-dimethoxybenzene CAS No. 51768-56-0

1-Ethyl-3,5-dimethoxybenzene

Cat. No.: B3053181
CAS No.: 51768-56-0
M. Wt: 166.22 g/mol
InChI Key: CDQDCHVJLUPXEF-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethoxybenzene (CAS RN: Not explicitly listed in evidence; see Note) is an aromatic compound featuring a benzene ring substituted with one ethyl group and two methoxy (-OCH₃) groups at the 1-, 3-, and 5-positions, respectively. It is utilized as a synthetic building block in organic chemistry, particularly in cross-coupling reactions and the preparation of complex derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3,5-dimethoxybenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Ethyl-3,5-dimethoxybenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can be produced via electrophilic aromatic substitution reactions, particularly through the alkylation of 3,5-dimethoxybenzene with ethyl halides in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃) .

Synthetic Routes
The following table summarizes common synthetic routes for producing this compound:

Method Reagents Conditions Yield
AlkylationEthyl halide, AlCl₃Anhydrous conditionsHigh
OxidationKMnO₄ or CrO₃VariesModerate
ReductionLiAlH₄ or H₂Catalytic conditionsHigh

Biological Applications

Research into the biological activities of this compound has revealed potential therapeutic properties. Its interactions with biological systems are being studied for various applications:

Antibacterial Activity
A study demonstrated significant antibacterial effects against Gram-positive bacteria, showing over a 50-fold increase in activity compared to control substances .

Anticancer Research
Investigations on liver cancer cells indicated that this compound could effectively inhibit cell proliferation. Further studies are ongoing to elucidate its mechanisms and potential as a therapeutic agent .

Enzyme Inhibition Studies
Research has shown that this compound can act as a dual inhibitor for ribonucleotide reductase and tyrosinase, suggesting its potential role in cancer treatment and skin pigmentation disorders .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various applications:

  • Production of Dyes and Coatings : The compound serves as a precursor for synthesizing dyes and coatings due to its reactivity.
  • Manufacture of Pharmaceuticals : It is involved in synthesizing pharmaceutical intermediates that exhibit biological activity.

Case Studies

Several notable case studies highlight the utility of this compound:

  • Synthesis of Natural Products : Research has shown that derivatives of this compound can be synthesized for use in creating naturally occurring isocoumarins and other bioactive compounds .
  • Therapeutic Potential Against HIV : A specific derivative synthesized from this compound has been shown to inhibit HIV replication effectively .

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethoxybenzene involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of methoxy groups enhances the electron density on the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-Ethyl-3,5-dimethoxybenzene and its analogs based on substituent groups, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point Key Applications
This compound C₁₀H₁₄O₂ 166.22 g/mol -OCH₃ (3,5), -CH₂CH₃ (1) Not reported Building block for Kumada cross-coupling; pharmaceutical intermediates
1-Ethyl-3,5-dimethylbenzene C₁₀H₁₄ 134.22 g/mol -CH₃ (3,5), -CH₂CH₃ (1) Not explicitly listed Environmental contaminant; allelopathic agent in plant-microbe interactions
1-Chloro-3,5-dimethoxybenzene C₈H₉ClO₂ 172.61 g/mol -OCH₃ (3,5), -Cl (1) Not reported Precursor for Suzuki-Miyaura coupling; synthesis of fluorescent dyes
1-ethenyl-3,5-dimethylbenzene C₁₀H₁₂ 132.20 g/mol -CH₃ (3,5), -CH=CH₂ (1) 192.3°C Intermediate in polymer chemistry; fragrance component

Structural and Physicochemical Differences

  • Substituent Effects :
    • Methoxy (-OCH₃) vs. Methyl (-CH₃) : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups. This results in higher boiling points and solubility in polar solvents for methoxy-substituted compounds .
    • Ethyl (-CH₂CH₃) vs. Chloro (-Cl) : Ethyl groups enhance lipophilicity, making this compound more suitable for hydrophobic matrices, while chloro substituents improve electrophilicity, aiding in nucleophilic aromatic substitution reactions .

Environmental and Industrial Impact

  • Contamination Studies : Ethyl-dimethylbenzene isomers, including 1-Ethyl-3,5-dimethylbenzene, are markers of ignitable liquid residues in wildfire debris, with vapor pressures influencing their environmental persistence .
  • Commercial Availability : this compound is marketed as a high-cost building block (€1,048/g), reflecting its niche applications in fine chemical synthesis .

Biological Activity

1-Ethyl-3,5-dimethoxybenzene, also known as ethyl 3,5-dimethoxyphenyl, is an organic compound with the molecular formula C10H14O2. This compound features an ethyl group and two methoxy groups attached to a benzene ring at the 3 and 5 positions. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound primarily involves its interactions with various biological systems. The compound is believed to act through mechanisms such as:

  • Electrophilic Aromatic Substitution : This is a common reaction mechanism in which the compound can interact with nucleophiles in biological systems, potentially leading to modifications of biomolecules.
  • Antioxidant Properties : Research indicates that compounds with similar structures often exhibit antioxidant activities, which can protect cells from oxidative damage.

Therapeutic Potential

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Some research points toward its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In laboratory settings, the compound has shown cytotoxic effects against various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound .
  • Animal Models : Animal studies indicated that administration of this compound resulted in reduced tumor growth and improved survival rates in xenograft models of cancer .

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
CytotoxicityReduced cell viability
Antioxidant ActivityScavenging free radicals
Anti-inflammatoryDecreased inflammatory markers
Tumor Growth InhibitionReduced tumor size

Safety and Toxicology

While exploring its biological activity, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that the compound may pose certain hazards:

  • Irritation Potential : The compound can cause skin and eye irritation upon contact.
  • Toxicity Levels : Studies suggest moderate toxicity levels; therefore, careful handling and dosage regulation are recommended during experimental applications.

Properties

IUPAC Name

1-ethyl-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQDCHVJLUPXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335376
Record name Benzene, 1,3-dimethoxy-5-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51768-56-0
Record name Benzene, 1,3-dimethoxy-5-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dimethoxystyrene (8.29 g) is dissolved in a mixture of methanol (70 ml) and ethyl acetate (10 ml), and the mixture is subjected to catalytic hydrogenation with using 10% palladium-carbon (51.4% aqueous, 1.2 g) under atmospheric pressure. One hour thereafter, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (solvent; hexane/ethyl acetate) to give 1,3-dimethoxy-5-ethylbenzene (7.07 g).
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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